N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
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Overview
Description
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a piperidine-2-carboxamide moiety, which contributes to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative The piperidine-2-carboxamide moiety is then introduced via a nucleophilic substitution reaction, where the piperidine ring is functionalized with a carboxamide group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce primary amines.
Scientific Research Applications
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. The piperidine-2-carboxamide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-2-carboxamide
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is unique due to the presence of both dimethylsulfamoyl and methylsulfonyl groups, which confer distinct chemical properties and biological activities. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in various research applications.
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has been the subject of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core , which is known for its diverse biological activities, and a sulfamoyl group that enhances solubility and reactivity. The molecular formula is C15H17N5O3S2 with a molecular weight of approximately 379.5 g/mol.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The benzothiazole moiety can interact with various enzymes, potentially inhibiting their activity. Molecular docking studies suggest that the compound fits into the active sites of enzymes, blocking their function and leading to therapeutic effects.
- Antitumor Activity : Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. The compound's ability to inhibit cell proliferation in cancer cells has been documented in various studies.
Antitumor Properties
Recent studies have demonstrated the antitumor activity of benzothiazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective inhibition of cell proliferation. For example, one study reported IC50 values for related compounds ranging from 2.12 µM to 6.75 µM across different assays .
Cell Line | IC50 (µM) |
---|---|
A549 | 2.12 |
HCC827 | 5.13 |
NCI-H358 | 0.85 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing involved standard methods such as broth microdilution:
- Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus were among the strains evaluated.
- Results : Some derivatives demonstrated promising antibacterial activity, indicating potential for further development as antimicrobial agents .
Case Studies and Research Findings
- In Vitro Studies : A study highlighted that compounds with similar structures exhibited higher antitumor activity in 2D assays compared to 3D assays, suggesting a need for further optimization to improve selectivity and reduce toxicity to normal cells .
- Comparative Analysis : In comparative studies with standard drugs like doxorubicin, the tested compounds showed varying degrees of cytotoxicity against cancerous versus normal cell lines, emphasizing the importance of structural modifications for enhancing therapeutic index .
- Chemical Modifications : Research indicates that modifying the substituents on the benzothiazole ring can significantly affect biological activity. Compounds with specific functional groups demonstrated improved inhibition rates against cyclooxygenase enzymes (COX), with some achieving IC50 values as low as 11.34 µM.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S3/c1-19(2)28(24,25)11-7-8-12-14(10-11)26-16(17-12)18-15(21)13-6-4-5-9-20(13)27(3,22)23/h7-8,10,13H,4-6,9H2,1-3H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHRWWIPQADRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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